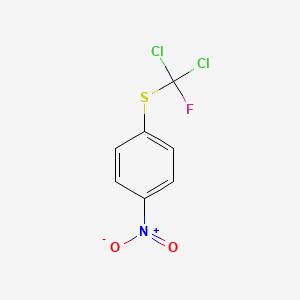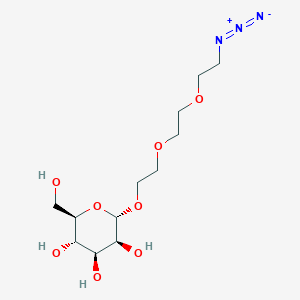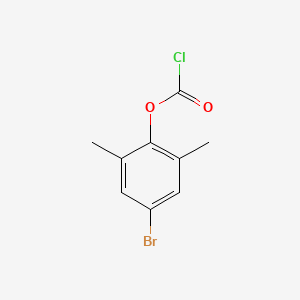
4-Nitro-(dichlorofluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-(dichlorofluoromethylthio)benzene, also known as 4-NDFT, is an organosulfur compound with a variety of scientific applications. It is a derivative of nitrobenzene and is composed of a nitro group and a dichlorofluoromethylthio group. 4-NDFT has been studied extensively in recent years due to its unique properties and potential applications.
Scientific Research Applications
4-Nitro-(dichlorofluoromethylthio)benzene has a variety of scientific applications. It is used as a reagent in organic synthesis, as a catalyst in the production of fine chemicals, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used in the synthesis of polymers and other materials, and as a stabilizer in the production of plastics. In addition, 4-Nitro-(dichlorofluoromethylthio)benzene has been studied as a potential antioxidant and anti-inflammatory agent.
Mechanism of Action
The exact mechanism of action of 4-Nitro-(dichlorofluoromethylthio)benzene is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cells. It is also thought to inhibit the production of proinflammatory cytokines, and to reduce inflammation.
Biochemical and Physiological Effects
4-Nitro-(dichlorofluoromethylthio)benzene has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the production of nitric oxide, and to reduce the production of reactive oxygen species. In addition, it has been shown to reduce inflammation and to protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
The major advantage of 4-Nitro-(dichlorofluoromethylthio)benzene is its low toxicity, which makes it suitable for use in laboratory experiments. However, it is important to note that 4-Nitro-(dichlorofluoromethylthio)benzene is an unstable compound, and its shelf life is limited. In addition, it is not suitable for use in high-temperature reactions, as it can decompose at temperatures above 100°C.
Future Directions
There are several potential future directions for the study of 4-Nitro-(dichlorofluoromethylthio)benzene. One potential direction is the development of more efficient methods of synthesis and purification. Additionally, further research is needed to better understand the mechanism of action of 4-Nitro-(dichlorofluoromethylthio)benzene and its potential therapeutic applications. Finally, further studies are needed to evaluate the safety and efficacy of 4-Nitro-(dichlorofluoromethylthio)benzene for use in humans.
Synthesis Methods
4-Nitro-(dichlorofluoromethylthio)benzene can be synthesized using a variety of methods. The most common method is the nitration reaction of dichlorofluoromethylthio benzene with nitric acid. This reaction yields 4-Nitro-(dichlorofluoromethylthio)benzene as the major product, along with other minor products such as 4-chloro-2-nitrobenzene. Other methods of synthesis include the reaction of 4-chloro-2-nitrobenzene with dichlorofluoromethylthio benzene, and the reaction of 4-chloro-2-nitrobenzene with sulfur dichloride.
properties
IUPAC Name |
1-[dichloro(fluoro)methyl]sulfanyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2FNO2S/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKPHVGYUBRZMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC(F)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-(dichlorofluoromethylthio)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B6317797.png)
![Benzyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317804.png)
![Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317812.png)
![5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6317822.png)
![Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317823.png)


![4-(5-Carbamoyl-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester](/img/structure/B6317840.png)
![Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317844.png)
![Cycloheptyl-(4-[1,2,3]triazol-1-yl-benzyl)-amine, 95%](/img/structure/B6317849.png)



